Cyclandelate

Beschreibung

Eigenschaften

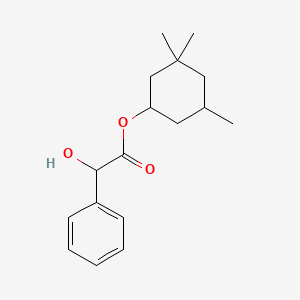

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHCOOQXZCIUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022862 | |

| Record name | Cyclandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclandelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

192-194 °C @ 14 MM HG | |

| Record name | Cyclandelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLANDELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |

| Record name | CYCLANDELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclandelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS | |

CAS No. |

456-59-7 | |

| Record name | Cyclandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclandelate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclandelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLANDELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclandelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-53, 50-53 °C, 56 °C | |

| Record name | Cyclandelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLANDELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclandelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Cyclandelate in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclandelate is a vasodilator agent that has been used in the management of peripheral and cerebral vascular disorders. Its therapeutic effect is primarily attributed to its direct action on vascular smooth muscle cells (VSMCs), leading to vasodation and increased blood flow. This technical guide provides a comprehensive overview of the core mechanisms underlying the action of this compound on VSMCs, with a focus on its molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.

Primary Mechanism of Action: A Multi-faceted Approach

This compound exerts its vasodilatory effects through a combination of mechanisms, primarily centered on the modulation of intracellular calcium levels and cyclic nucleotide signaling in VSMCs. The two principal proposed mechanisms are:

-

Calcium Channel Antagonism: this compound is believed to act as a calcium channel blocker, directly inhibiting the influx of extracellular calcium into VSMCs.

-

Phosphodiesterase (PDE) Inhibition: There is evidence to suggest that this compound, similar to papaverine, may inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

These mechanisms ultimately lead to a decrease in the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.

Calcium Channel Antagonism

The contraction of vascular smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is mediated by the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels and release from intracellular stores. This compound is proposed to directly inhibit these L-type calcium channels.

Quantitative Data

While specific dose-response curves and IC50 values for this compound's inhibition of L-type calcium channels in VSMCs are not extensively reported in publicly available literature, one study has quantified the binding affinity of this compound to calcium channel sites in rat cerebral cortex membranes.

| Compound | Dissociation Constant (Kd) | Inhibition of ³H-nitrendipine binding |

| This compound | 7.1 ± 1.4 x 10⁻⁵ mol/L | 35% at 2 x 10⁻⁴ mol/L |

Table 1: Binding Affinity of this compound to Calcium Channel Sites.

This data suggests a direct interaction of this compound with calcium channel binding sites, supporting its role as a calcium antagonist.

Signaling Pathway

Cyclandelate as a Calcium Channel Antagonist in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclandelate, a compound historically classified as a vasodilator, exerts its physiological effects primarily through the modulation of calcium influx. While its actions on vascular smooth muscle are well-documented, its specific interactions with neuronal calcium channels present an area of significant interest for neuropharmacology and drug development, particularly in the context of cerebrovascular and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound as a neuronal calcium channel antagonist, details the experimental protocols necessary for its further characterization, and visualizes the potential signaling pathways and experimental workflows. The available data points towards this compound acting as a blocker of L-type voltage-gated calcium channels in neuronal tissue, though with a lower affinity than established dihydropyridine antagonists.

Mechanism of Action at the Neuronal Level

The principal mechanism of action for this compound is the inhibition of calcium ion (Ca²⁺) influx into cells.[1][2] In the central nervous system, this is believed to occur through the blockade of voltage-gated calcium channels (VGCCs) on neuronal membranes.[3] The influx of calcium through these channels is a critical step in a multitude of neuronal processes, including neurotransmitter release, action potential propagation, and the activation of intracellular signaling cascades that regulate gene expression and synaptic plasticity.[4]

Evidence suggests that this compound interacts with L-type voltage-gated calcium channels (L-VGCCs). This is supported by radioligand binding assays in rat cerebral cortex membranes, where this compound was shown to compete with ³H-nitrendipine, a classic L-type channel blocker.[5] By blocking these channels, this compound reduces the depolarization-induced influx of Ca²⁺ into neurons. This reduction in intracellular calcium concentration is the primary event through which this compound is hypothesized to exert its neuropharmacological effects, which may include neuroprotection in ischemic conditions by mitigating calcium-dependent excitotoxicity.

Quantitative Data: Binding Affinity for Neuronal Calcium Channels

To date, quantitative functional data such as IC₅₀ values from electrophysiological or calcium imaging studies on this compound in neurons are not extensively available in peer-reviewed literature. However, binding affinity data provides valuable insight into its interaction with neuronal L-type calcium channels. The following table summarizes the dissociation constants (Kd) for this compound and its metabolites at the ³H-nitrendipine binding site in rat cerebral cortex membranes, with known calcium channel blockers for comparison.

| Compound | Dissociation Constant (Kd) (mol/L) | Notes | Reference |

| This compound | 7.1 ± 1.4 x 10⁻⁵ | 35% inhibition of ³H-nitrendipine binding at 2 x 10⁻⁴ mol/L. | |

| This compound Alcohol | 1.7 ± 0.1 x 10⁻⁴ | Maximal 70% inhibition of ³H-nitrendipine binding. | |

| This compound Acid | Inactive | - | |

| Nifedipine | 2.6 ± 0.3 x 10⁻⁹ | 68% inhibition of ³H-nitrendipine binding. | |

| d-cis Diltiazem | 1.1 ± 0.1 x 10⁻⁷ | 39% enhancement of ³H-nitrendipine binding. | |

| (±)-Verapamil | 1.4 ± 0.4 x 10⁻⁷ and 5.3 ± 1.7 x 10⁻⁴ | Biphasic inhibition (38% and 62% respectively). |

Experimental Protocols

To further elucidate the specific effects of this compound on neuronal calcium channels, the following detailed experimental protocols are recommended.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the effect of this compound on voltage-gated calcium currents in cultured neurons.

1. Cell Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, N1E-115) on glass coverslips.

- Use neurons between 7-14 days in vitro for mature channel expression.

2. Solutions:

- External Solution (in mM): 110 NaCl, 20 BaCl₂ (as charge carrier to increase current amplitude and reduce calcium-dependent inactivation), 10 HEPES, 10 Glucose, 1 MgCl₂, 5 KCl, 0.001 Tetrodotoxin (to block voltage-gated sodium channels). Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 120 CsCl (to block potassium channels), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with the external solution.

- Pull recording micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

- Approach a neuron with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

- Switch the amplifier to voltage-clamp mode. Hold the neuron at a membrane potential of -80 mV.

- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium channel currents.

- After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

- Record the calcium currents at each concentration to determine the dose-dependent inhibitory effect.

4. Data Analysis:

- Measure the peak inward current at each voltage step before and after drug application.

- Construct a current-voltage (I-V) plot.

- Generate a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

- Fit the dose-response curve with the Hill equation to determine the IC₅₀ value.

Protocol 2: Ratiometric Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal depolarization and the modulatory effect of this compound.

1. Cell Preparation and Dye Loading:

- Culture neurons on glass-bottom dishes as described above.

- Prepare a loading solution of a ratiometric calcium indicator dye (e.g., 5 µM Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with 0.02% Pluronic F-127.

- Incubate the neurons with the loading solution for 30-45 minutes at 37°C in the dark.

- Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.

2. Imaging Procedure:

- Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2), a dichroic mirror, an emission filter (e.g., 510 nm), and a sensitive camera.

- Select a field of view with healthy neurons.

- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

- Induce neuronal depolarization and calcium influx by perfusing a high-potassium solution (e.g., 50 mM KCl).

- Record the change in fluorescence intensity at both excitation wavelengths.

- After washing out the high-potassium solution and allowing the signal to return to baseline, incubate the cells with a desired concentration of this compound for a predetermined time.

- Repeat the high-potassium stimulation in the presence of this compound and record the fluorescence changes.

3. Data Analysis:

- Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

- The ratio value is proportional to the intracellular calcium concentration.

- Quantify the peak change in the fluorescence ratio upon depolarization in the absence and presence of this compound.

- Calculate the percentage inhibition of the calcium response by this compound.

- Perform these experiments with a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, downstream signaling effects, and an experimental workflow for studying this compound in neurons.

Caption: Proposed mechanism of this compound action on a neuronal L-type calcium channel.

Caption: Hypothetical downstream signaling effects of reduced neuronal calcium influx.

Caption: Experimental workflow for characterizing this compound's effects on neurons.

Conclusion and Future Directions

The existing evidence strongly suggests that this compound functions as a calcium channel modulator, with a likely interaction at L-type VGCCs in neurons. However, its potency appears to be significantly lower than that of established calcium channel blockers like nifedipine. The lack of comprehensive functional data underscores a critical gap in our understanding of its neuropharmacological profile.

Future research should prioritize the execution of detailed electrophysiological and calcium imaging studies, as outlined in this guide, to quantify the inhibitory effects of this compound on various neuronal calcium channel subtypes (L, T, N, P/Q, and R-types). Such studies will be instrumental in defining its selectivity and potency. Furthermore, investigating the downstream consequences of this compound-mediated calcium channel blockade on neuronal signaling pathways, such as CREB phosphorylation and immediate-early gene expression, will provide deeper insights into its potential as a neuroprotective agent and guide the development of novel therapeutics for neurological disorders.

References

- 1. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium regulation of neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones | Springer Nature Experiments [experiments.springernature.com]

- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a calcium modulating agent in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile: Cyclandelate vs. Papaverine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of two vasoactive compounds, Cyclandelate and Papaverine. While both agents induce smooth muscle relaxation and are classified as vasodilators, their core mechanisms of action, pharmacokinetic properties, and broader physiological effects exhibit significant differences. This document delves into their distinct molecular targets—voltage-gated calcium channels for this compound and phosphodiesterases for Papaverine—supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Vasodilator drugs are a cornerstone in the management of various circulatory disorders characterized by reduced blood flow. Among these, this compound and Papaverine have been utilized for their ability to relax vascular smooth muscle. This compound is a synthetic compound developed for its vasodilatory properties and is primarily recognized for its effects on calcium modulation.[1] Papaverine, an opium alkaloid, is a non-narcotic agent known for its potent, direct-acting smooth muscle relaxant and antispasmodic effects.[2][3] This guide aims to provide a detailed, side-by-side comparison of their pharmacological profiles, highlighting the key distinctions that govern their therapeutic applications and potential for future drug development.

Mechanism of Action

The primary distinction between this compound and Papaverine lies in their molecular mechanisms for inducing vasodilation. This compound acts as a calcium channel antagonist, while Papaverine's principal mechanism is the inhibition of phosphodiesterase enzymes.

This compound: Calcium Channel Modulation

This compound exerts its vasodilatory effect by directly acting on vascular smooth muscle.[4][5] The core mechanism is the inhibition of calcium ion influx through voltage-dependent L-type calcium channels. By blocking these channels, this compound reduces the intracellular concentration of free Ca²⁺, which is a critical trigger for the contraction of smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and subsequent vasodilation.

Beyond vasodilation, this compound's calcium modulating properties contribute to other clinically relevant effects, including:

-

Improved Blood Rheology: It helps maintain red blood cell deformability.

-

Inhibition of Platelet Aggregation: By interfering with calcium-dependent pathways, this compound can inhibit platelet aggregation induced by various agonists.

Papaverine: Phosphodiesterase Inhibition

Papaverine is a non-xanthine, non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Papaverine increases the intracellular levels of both cAMP and cGMP in smooth muscle cells.

-

Increased cGMP: Leads to the activation of protein kinase G (PKG), which in turn promotes muscle relaxation by decreasing intracellular Ca²⁺ levels and dephosphorylating the myosin light chain.

-

Increased cAMP: Activates protein kinase A (PKA), which phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for initiating muscle contraction.

Papaverine has shown particular potency against the PDE10A isoform. While its primary action is PDE inhibition, some evidence suggests it may also have direct, albeit less potent, effects on calcium channels and mitochondrial respiration.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for this compound and Papaverine in vascular smooth muscle cells.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Signaling pathway of Papaverine-induced vasodilation.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for this compound and Papaverine, providing a basis for direct comparison of their potency and pharmacokinetic profiles.

Table 1: Pharmacodynamic Parameters

| Parameter | This compound | Papaverine | Reference(s) |

| Primary Target | L-type Voltage-Gated Ca²⁺ Channels | Phosphodiesterases (non-selective), potent on PDE10A | , |

| Dissociation Constant (Kd) | 7.1 x 10⁻⁵ M (for ³H-nitrendipine binding sites) | Not available | |

| IC₅₀ | Not available | PDE10A: 17-36 nMPDE3A: 284 nM | , |

| Inhibitory Constant (Ki) | Not available | cAMP-PDE: 2 µM | |

| Secondary Effects | Inhibition of platelet aggregation, improves RBC deformability | Direct action on Ca²⁺ channels, inhibition of mitochondrial complex I | , |

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Papaverine | Reference(s) |

| Administration | Oral | Oral, Intravenous, Intramuscular, Intracavernosal | , |

| Absorption | Well absorbed following oral administration | Well absorbed; significant first-pass metabolism | , |

| Bioavailability (Oral) | Data not available | ~30% (due to 70% first-pass metabolism) | |

| Protein Binding | Data not available | ~90% | |

| Metabolism | Metabolized to this compound alcohol and this compound acid | Hepatic (liver) | , |

| Elimination Half-Life (t½) | 2.8 - 4.1 days (in rats) | Biphasic: 1.5-19 min (initial), 107 min (terminal) | , |

| Excretion | Primarily renal | Renal (as metabolites) | , |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and Papaverine.

Ex Vivo Vasodilation Assay Using Wire Myography

This protocol is used to assess the direct vasodilatory effects of a compound on isolated arterial rings.

4.1.1 Materials and Reagents

-

Animals: Male Wistar rats (250-300g).

-

Apparatus: Wire myograph system (e.g., DMT, Radnoti), force transducer, data acquisition system, dissecting microscope, surgical instruments.

-

Solutions:

-

Krebs-Henseleit Solution (KHS) (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose. Gassed with 95% O₂ / 5% CO₂ (carbogen) to maintain pH 7.4.

-

High Potassium Solution (KPSS): KHS with equimolar substitution of NaCl with KCl (e.g., 60 mM).

-

Vasoconstrictor: Phenylephrine (PE) or Norepinephrine (NE).

-

Endothelium-dependent vasodilator: Acetylcholine (ACh).

-

Test Compounds: this compound and Papaverine stock solutions in appropriate vehicle (e.g., DMSO).

-

4.1.2 Experimental Procedure

-

Tissue Preparation: Humanely euthanize the rat. Carefully dissect the thoracic aorta and place it in ice-cold KHS. Under a microscope, remove adherent connective tissue and cut the aorta into 2-3 mm rings.

-

Mounting: Mount each aortic ring between two stainless steel wires in the myograph chamber containing KHS at 37°C, continuously bubbled with carbogen.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

-

Viability and Endothelium Integrity Check:

-

Contract the rings with KPSS (60 mM) to confirm smooth muscle viability. Wash with KHS to return to baseline.

-

Induce a submaximal contraction with Phenylephrine (1 µM). Once a stable plateau is reached, add Acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium. Wash and return to baseline.

-

-

Vasodilation Assay:

-

Pre-contract the rings with Phenylephrine (1 µM) to a stable plateau.

-

Cumulatively add the test compound (this compound or Papaverine) in increasing concentrations (e.g., 1 nM to 100 µM).

-

Allow the response to stabilize at each concentration before adding the next.

-

-

Data Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction. Plot concentration-response curves to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).

4.1.3 Workflow Diagram

Caption: Experimental workflow for the ex vivo vasodilation assay.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of a compound against a specific PDE isoform.

4.2.1 Principle The assay measures PDE activity in a two-step enzymatic reaction. First, PDE hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. In the second step, 5'-nucleotidase cleaves the 5'-monophosphate, releasing inorganic phosphate (Pi). The amount of Pi is then quantified colorimetrically using a reagent like Malachite Green.

4.2.2 Materials and Reagents

-

Enzymes: Purified PDE enzyme (e.g., PDE10A), 5'-Nucleotidase.

-

Substrate: cAMP or cGMP.

-

Reagents: PDE Assay Buffer, Malachite Green-based phosphate detection reagent.

-

Inhibitors: Test compound (Papaverine), Positive control (e.g., IBMX, a broad-spectrum PDE inhibitor).

-

Apparatus: 96-well microplate, microplate reader.

4.2.3 Experimental Procedure

-

Reagent Preparation: Prepare serial dilutions of the test compound (Papaverine) and controls in PDE Assay Buffer. Dilute the PDE enzyme and substrate to their optimal working concentrations.

-

Assay Setup (in a 96-well plate):

-

Add 5 µL of the diluted test compound or control solution to each well.

-

Add 20 µL of the diluted PDE enzyme solution to each well (except for "No Enzyme" blanks).

-

Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

-

-

Reaction Initiation: Add 25 µL of the cAMP or cGMP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C or 37°C.

-

Reaction Termination and Detection:

-

Stop the reaction by adding the 5'-nucleotidase enzyme, which will also initiate the second step.

-

After a further incubation to allow for Pi generation, add the Malachite Green reagent to all wells.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) after color development.

-

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound and Papaverine, while both effective vasodilators, operate through fundamentally different pharmacological pathways. This compound's activity is centered on the direct blockade of L-type calcium channels, a mechanism that also confers benefits on blood rheology and platelet function. In contrast, Papaverine's primary role as a non-selective phosphodiesterase inhibitor, with high potency for PDE10A, leads to the accumulation of cyclic nucleotides, a powerful and ubiquitous secondary messenger system. Papaverine also exhibits secondary effects on mitochondrial respiration. These mechanistic distinctions are reflected in their pharmacokinetic profiles and clinical applications. A thorough understanding of these differences, supported by the quantitative data and experimental frameworks provided herein, is essential for the targeted application of these compounds in research and the development of novel therapeutics for vascular and related disorders.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]

- 3. This compound | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of Cyclandelate on Endothelial Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endothelial Cell Proliferation

Endothelial cells form the inner lining of blood vessels and play a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones. The proliferation of these cells is a tightly regulated process, fundamental to both physiological events, such as wound healing, and pathological conditions, including tumor growth and vascular diseases.[1] In-vitro assays that model and quantify endothelial cell proliferation are therefore essential tools in drug discovery and development.

Cyclandelate is known as a calcium overload blocker, which may affect the influx of calcium ions in cells.[2] While its effects on prostacyclin release and cytosolic free calcium have been investigated in human endothelial cells, its direct impact on proliferation remains an area for further research.[2]

Experimental Protocols for Assessing Endothelial Cell Proliferation

A variety of well-established methods are available to measure the proliferation of endothelial cells in-vitro. The choice of assay depends on the specific research question, throughput requirements, and available equipment.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a commonly used primary cell line for studying endothelial cell biology.

-

Cell Source: HUVECs can be purchased from commercial vendors such as ATCC.

-

Culture Medium: Cells are typically cultured in a specialized endothelial cell growth medium (ECGM).

-

Coating of Culture Vessels: To promote cell attachment, culture plates are often pre-coated with substances like fibronectin (3 µg/cm²).[3]

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Proliferation Assays

2.2.1. MTS Assay

The MTS assay is a colorimetric method for assessing cell viability, which is often used as an indicator of cell proliferation.

-

Principle: The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells/well and incubate for 12 hours.

-

Synchronize the cells by incubating in a medium with reduced serum (e.g., 2% FBS) for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound). Include appropriate positive controls (e.g., VEGF, 5-20 ng/ml) and negative controls (vehicle).

-

At desired time points (e.g., 24, 48, 72, and 96 hours), add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

-

Incubate for a specified period (e.g., 1-4 hours) at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

2.2.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

-

Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

Protocol Outline:

-

Seed HUVECs in a 96-well plate at a density of approximately 1,600 cells/well in 100 µl of medium.

-

After 24 hours, exchange the medium with fresh medium containing the test compounds.

-

At the end of the treatment period, equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that involves proliferation and migration.

-

Principle: Endothelial cells are plated on a basement membrane-like substrate, such as Matrigel, where they differentiate and form tube-like structures.

-

Protocol Outline:

-

Thaw a growth factor-reduced extracellular matrix solution overnight at 4°C.

-

Coat the wells of a 96-well plate with 50 µl of the chilled extracellular matrix solution and incubate at 37°C for 30 minutes to allow for gel formation.

-

Harvest and resuspend endothelial cells in a basal medium, typically with low serum.

-

Seed the cells onto the gelled matrix.

-

Treat the cells with the test compound.

-

Incubate for a period of several hours to allow for tube formation.

-

Visualize and quantify the tube network using microscopy and image analysis software.

-

Key Signaling Pathways in Endothelial Cell Proliferation

The proliferation of endothelial cells is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of endothelial cell proliferation and angiogenesis.

-

Activation: VEGF-A binds to its receptor, VEGFR2, on the surface of endothelial cells.

-

Downstream Cascades: This binding triggers the activation of several downstream signaling cascades, including:

-

PI3K-Akt Pathway: This pathway is central to promoting cell survival and proliferation.

-

PLCγ-PKC-MAPK Pathway: This cascade also plays a significant role in stimulating cell proliferation.

-

Below is a diagram illustrating a simplified overview of the VEGF signaling pathway.

Caption: Simplified VEGF signaling pathway in endothelial cells.

Nitric Oxide (NO) Signaling

Nitric oxide is a critical signaling molecule in the vasculature, primarily known for its role in vasodilation. It is produced by endothelial nitric oxide synthase (eNOS). While its direct role in proliferation is complex, it is a key regulator of endothelial homeostasis.

-

eNOS Activation: eNOS activity is increased by a rise in intracellular calcium, which can be triggered by various agonists.

-

NO Production: Activated eNOS synthesizes NO from the amino acid L-arginine.

-

Downstream Effects: NO diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.

The following diagram depicts the general workflow for investigating a test compound's effect on endothelial cell proliferation.

Caption: General experimental workflow for proliferation assays.

Data Presentation

Quantitative data from in-vitro proliferation studies with this compound should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Dose-Response of this compound on HUVEC Proliferation (MTS Assay)

| This compound Concentration (µM) | % Proliferation (Relative to Vehicle Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| VEGF (10 ng/ml) |

Table 2: Hypothetical IC50/EC50 Values of this compound on HUVEC Proliferation

| Assay Type | Endpoint | IC50/EC50 (µM) | 95% Confidence Interval |

| MTS | Proliferation | ||

| CellTiter-Glo | Cell Viability | ||

| Tube Formation | Total Tube Length |

Conclusion

While the direct effects of this compound on endothelial cell proliferation are not well-documented, the experimental frameworks and known signaling pathways described in this guide provide a robust starting point for such investigations. By employing standardized proliferation and angiogenesis assays, and by analyzing the modulation of key signaling pathways like VEGF, researchers can systematically elucidate the in-vitro vascular effects of this compound. Such studies would be invaluable for understanding its full pharmacological profile and potential therapeutic applications in vascular biology.

References

- 1. Primary Mouse Endothelial Cell Culture for Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Effect of this compound on prostacyclin release and cytosolic free calcium concentrations in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fujifilmcdi.com [fujifilmcdi.com]

Cyclandelate's Role in Improving Red Blood Cell Deformability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Red blood cell (RBC) deformability is a critical determinant of microcirculatory blood flow and oxygen delivery to tissues. Impaired RBC deformability is implicated in the pathophysiology of various vascular diseases. Cyclandelate, a vasoactive agent, has been shown to improve RBC deformability, thereby enhancing blood rheology. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways underlying the therapeutic effects of this compound on RBCs. Quantitative data from seminal studies are summarized, and detailed experimental protocols for assessing RBC deformability are provided.

Introduction

The ability of red blood cells to change shape in response to mechanical stress is essential for their passage through the narrow capillaries of the microcirculation. This property, known as RBC deformability, is primarily governed by the viscoelastic properties of the cell membrane, the viscosity of the intracellular hemoglobin, and the cell's surface area-to-volume ratio. A decrease in RBC deformability can lead to increased blood viscosity, impaired tissue perfusion, and has been associated with various pathological conditions, including peripheral arterial disease and cerebral ischemia.[1][2]

This compound is a vasodilator that has been investigated for its beneficial effects on blood rheology.[3] A key aspect of its mechanism of action is its ability to improve RBC deformability.[4] This whitepaper will explore the core mechanisms by which this compound exerts this effect, with a focus on its role as a calcium modulator.

Mechanism of Action: Calcium Modulation

The primary mechanism by which this compound enhances RBC deformability is through its action as a calcium modulator, specifically by inhibiting the influx of extracellular calcium into the red blood cells.[4]

Elevated intracellular calcium levels are known to be detrimental to RBC deformability. An increase in cytosolic calcium activates various downstream signaling pathways that lead to a more rigid cell membrane. This compound's ability to block calcium entry mitigates these effects, thereby preserving the flexibility of the RBC. It is important to note that this compound's effect on RBC deformability is not due to an alteration of the cell's energy metabolism, as studies have shown it does not affect adenosine triphosphate (ATP) content.

Signaling Pathway

The proposed signaling pathway for this compound's action on RBC deformability is centered on the regulation of the spectrin-actin cytoskeleton, a protein network on the cytosolic side of the RBC membrane that is a major determinant of the cell's mechanical properties.

-

Calcium Influx Inhibition: this compound is hypothesized to block specific calcium channels on the RBC membrane, thereby reducing the influx of extracellular Ca2+ into the cell.

-

Calmodulin Regulation: In the presence of high intracellular calcium, Ca2+ binds to calmodulin (CaM), a calcium-binding messenger protein. The Ca2+-CaM complex then interacts with components of the RBC cytoskeleton.

-

Spectrin-Actin Network Stabilization: The Ca2+-CaM complex can disrupt the interaction between spectrin, actin, and other associated proteins like protein 4.1. This disruption leads to a less organized and more rigid cytoskeletal network. By preventing the initial influx of calcium, this compound inhibits the formation of the Ca2+-CaM complex, thus preserving the normal, flexible architecture of the spectrin-actin network.

Experimental Evidence and Data

The effect of this compound on RBC deformability has been demonstrated through various in vitro experimental techniques, primarily filtration and viscosity measurements.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies evaluating the effect of this compound on red blood cell deformability. It is important to note that specific numerical values can vary based on experimental conditions. The data presented here is illustrative of the trends observed in published literature.

| Parameter | Control (Metabolically Depleted RBCs) | This compound Treated | Flunarizine Treated | Reference |

| Filtration Index | Decreased | Maintained | Maintained | |

| Whole Blood Viscosity | Increased | Maintained | Maintained | |

| ATP Content | N/A | No significant change | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of RBC deformability. The following sections outline the protocols for key experiments cited in the literature.

RBC Filtration Assay

This assay measures the ability of RBCs to pass through small pores, providing an index of their deformability.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solution of desired concentration

-

Polycarbonate filters with a defined pore size (e.g., 5 µm)

-

Filtration apparatus

Procedure:

-

RBC Preparation:

-

Centrifuge the whole blood sample to separate plasma and buffy coat.

-

Wash the RBCs three times with PBS.

-

Resuspend the RBCs in PBS to a specific hematocrit (e.g., 10%).

-

-

Metabolic Depletion (Optional):

-

To induce rigidity, incubate a control sample of the RBC suspension at 37°C for a specified period (e.g., 24 hours) to deplete ATP.

-

-

Incubation with this compound:

-

Incubate a sample of the RBC suspension with the desired concentration of this compound for a predetermined time at 37°C.

-

-

Filtration Measurement:

-

Pre-wet the filter with PBS.

-

Pass a defined volume of the RBC suspension through the filter under a constant negative pressure.

-

Record the time required for the entire volume to pass through the filter (filtration time).

-

-

Data Analysis:

-

Calculate the filtration index, often expressed as the ratio of the filtration time of the RBC suspension to that of the buffer alone. A lower index indicates better deformability.

-

Blood Viscosity Measurement

This method assesses the resistance of blood to flow at different shear rates.

Materials:

-

Fresh whole blood with anticoagulant

-

This compound solution

-

Cone-plate or parallel-plate viscometer

Procedure:

-

Sample Preparation:

-

Incubate a sample of whole blood with the desired concentration of this compound for a specified duration at 37°C. A control sample is incubated with a placebo.

-

-

Viscometer Setup:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Set the temperature to 37°C.

-

-

Measurement:

-

Place the blood sample in the viscometer.

-

Measure the viscosity at a range of shear rates (e.g., from low to high shear rates).

-

-

Data Analysis:

-

Plot viscosity as a function of shear rate. Compare the viscosity profiles of the this compound-treated and control samples.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study on the effects of a compound on RBC deformability.

References

- 1. Influence of calmodulin on the human red cell membrane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deformability analysis of sickle blood using ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium modulation and clinical effect. Profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of this compound on in vitro red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Cyclandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of Cyclandelate. While much of the research on this compound was conducted several decades ago, its primary mechanism as a vasodilator and calcium channel antagonist suggests potential neuroprotective properties that are relevant to contemporary research in neurodegenerative diseases and ischemic insults. This document summarizes the available clinical data, outlines its known and hypothesized mechanisms of action, and provides detailed experimental protocols and conceptual workflows for future investigations into its neuroprotective potential.

Introduction to this compound

This compound is a vasodilator that has been used to treat various vascular diseases, including intermittent claudication and arteriosclerosis.[1][2] It acts as a direct-acting smooth muscle relaxant, and its pharmacological action is primarily attributed to calcium-channel antagonism.[1][3] By inhibiting the influx of calcium into vascular smooth muscle cells, this compound leads to vasodilation and increased blood flow.[3] This effect on cerebral blood flow has been the basis for its investigation in cerebrovascular disorders and dementia.

The neuroprotective potential of this compound is hypothesized to extend beyond its effects on blood flow, primarily due to its ability to modulate intracellular calcium concentrations. Elevated intracellular calcium is a key event in the pathophysiology of neuronal cell death in both acute ischemic events and chronic neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of voltage-dependent calcium channels. In the context of neuroprotection, this action is critical in mitigating the excitotoxic cascade, a major pathway of neuronal death.

Hypothesized Neuroprotective Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects by blocking calcium influx and mitigating downstream damaging events.

Hypothesized neuroprotective pathway of this compound.

Summary of Clinical Data

The clinical utility of this compound in treating dementia and cerebrovascular disease has been explored in several studies, with mixed results. The following tables summarize the quantitative data from some of these clinical trials.

| Study & Year | Condition | Dosage | Duration | Key Findings | Citation |

| Westreich et al., 1975 | Dementia | 800 mg/day | 6 weeks | No more effective than placebo in improving higher cortical function. | |

| Young et al., 1974 | Cerebral Arteriosclerosis | 1600 mg/day | 12 months | Statistically significant improvement in memory, manual dexterity, and comprehension compared to placebo. | |

| Capote & Pakikh, 1978 | Senility | Not Specified | Not Specified | A controlled study on the treatment of senility. | |

| Anonymous, 1988 | Dementia of Cerebrovascular Origin | 1600 mg/day | 90 days | Significantly greater ameliorations in symptoms compared to flunarizine. |

Experimental Protocols for Assessing Neuroprotection

While specific, modern preclinical studies on the neuroprotective effects of this compound are limited, the following are detailed methodologies for key experiments that could be employed to investigate its potential.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol is designed to simulate ischemic conditions in a neuronal cell culture model.

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach a suitable confluency.

-

OGD Procedure:

-

Wash the cells with a glucose-free buffer (e.g., deoxygenated Earle's Balanced Salt Solution).

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 1-4 hours) to induce cell injury.

-

-

Drug Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the cell culture medium at various concentrations before, during, or after the OGD procedure to assess its protective effects.

-

-

Assessment of Cell Viability:

-

After the OGD and drug treatment, assess cell viability using methods such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells.

-

Live/Dead Staining: Uses fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

-

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control groups (normoxia and OGD without treatment). Determine the EC50 of this compound for neuroprotection.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This is a widely used animal model of focal cerebral ischemia.

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure (MCAO):

-

Anesthetize the animal.

-

Make a midline cervical incision and expose the common carotid artery.

-

Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different doses and time points (before or after MCAO).

-

-

Assessment of Neurological Deficit:

-

At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

-

Measurement of Infarct Volume:

-

After neurological assessment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Assessing Neuroprotective Compounds

The following diagram outlines a general workflow for the preclinical assessment of a potential neuroprotective compound like this compound.

General experimental workflow for neuroprotection studies.

Logical Relationships in this compound's Proposed Neuroprotective Action

This diagram illustrates the logical connections between this compound's properties and its potential therapeutic outcomes.

Logical relationships of this compound's actions.

Future Directions and Conclusion

The existing data on this compound, although dated, provides a rationale for re-evaluating its neuroprotective potential using modern molecular and cellular techniques. Its established safety profile in humans for other indications could facilitate its repositioning for neurodegenerative or ischemic conditions. Future research should focus on:

-

Characterizing its effects in a wider range of in vitro and in vivo models of neurological diseases , including models of Alzheimer's and Parkinson's disease.

-

Elucidating the specific subtypes of calcium channels it interacts with in neuronal tissues.

-

Investigating its potential anti-inflammatory and antioxidant properties , which are often associated with neuroprotection.

References

Cyclandelate's Impact on Platelet Aggregation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which cyclandelate influences platelet aggregation. The information is compiled from various scientific studies to support further research and development in thrombosis and hemostasis.

Core Mechanism of Action: Calcium Modulation

This compound's primary anti-platelet activity stems from its role as a calcium modulator. Platelet activation, a critical step in aggregation, is highly dependent on an increase in cytosolic free calcium ([Ca²⁺]i). This compound interferes with this process in a dose-dependent manner.

At concentrations between 10 and 50 µmol/L, this compound induces a dose-dependent increase in the basal levels of cytosolic Ca²⁺ in unstimulated platelets. However, upon stimulation with agonists such as thrombin and platelet-activating factor (PAF), this compound exhibits a strong inhibitory effect on the influx of extracellular calcium. This inhibitory effect is optimal at approximately 50 µmol/L, where it can suppress Ca²⁺ mobilization to about 10% of control values. The inhibition is significantly more potent in the presence of extracellular calcium, suggesting a primary effect on calcium influx rather than release from intracellular stores.

This calcium-modulating property is central to its inhibitory effect on platelet functions, a hypothesis supported by the observation that this compound does not inhibit ristocetin-induced platelet aggregation, which is a calcium-independent process[1].

Impact on Key Signaling Pathways

This compound exerts its inhibitory effects on several critical platelet activation pathways, primarily by attenuating the downstream signaling cascades that are calcium-dependent.

Thromboxane A₂ (TXA₂) Pathway

This compound dose-dependently inhibits the formation of thromboxane B₂ (TxB₂), the stable metabolite of the potent platelet agonist thromboxane A₂ (TXA₂)[1]. By limiting the production of TXA₂, this compound reduces a key amplification loop in platelet activation and aggregation.

Serotonin Release

The release of dense granule contents, such as serotonin (5-hydroxytryptamine), is another crucial event in amplifying platelet aggregation. This compound has been shown to inhibit the release of ¹⁴C-serotonin from pre-loaded platelets in a dose-dependent manner when stimulated by agonists like adenosine diphosphate (ADP), PAF, and collagen[1].

Synergistic Effect with Prostacyclin (PGI₂)

Studies have demonstrated a synergistic inhibitory effect on platelet aggregation when this compound is used in combination with prostacyclin (PGI₂)[1]. PGI₂, an endothelial-derived mediator, increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation. While the precise quantitative details of this synergy are not extensively documented in publicly available literature, the interaction suggests that this compound's calcium-modulating effects complement the cAMP-mediated inhibitory pathway of PGI₂.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on platelet function. Note that specific IC₅₀ values for platelet aggregation induced by various agonists are not consistently reported in the reviewed literature.

Table 1: Effect of this compound on Intracellular Calcium Mobilization

| Parameter | Agonist | This compound Concentration | Effect | Reference |

| Basal Cytosolic [Ca²⁺] | None (unstimulated platelets) | 10 - 50 µmol/L | Dose-dependent increase | [1] |

| Agonist-induced [Ca²⁺]i increase | Thrombin, PAF | ~ 50 µmol/L | Suppression to ~10% of control |

Table 2: Inhibitory Effects of this compound on Platelet Functions

| Function | Agonist(s) | Effect of this compound | Quantitative Data | Reference |

| Platelet Aggregation | ADP, PAF, Collagen | Dose-dependent inhibition | Specific IC₅₀ values not available | |

| Thromboxane B₂ (TxB₂) Formation | ADP, PAF, Collagen | Dose-dependent inhibition | Specific dose-response data not available | |

| ¹⁴C-Serotonin Release | ADP, PAF, Collagen | Dose-dependent inhibition | Specific dose-response data not available | |

| Synergism with Prostacyclin (PGI₂) | Not specified | Inhibitory synergistic activities | Quantitative details not available |

Experimental Protocols

Platelet Aggregation Measurement (Turbidimetry)

This is a standard method for assessing platelet aggregation in vitro.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is obtained by further centrifugation and used as a reference.

-

Apparatus: A platelet aggregometer, which is a specialized spectrophotometer with a heated cuvette holder and a magnetic stirrer.

-

Procedure:

-

PRP is placed in a cuvette with a small stir bar and warmed to 37°C.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

This compound or a vehicle control is added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, PAF) is added to induce aggregation.

-

The change in light transmission through the cuvette is recorded over time as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Thromboxane B₂ (TxB₂) Formation Assay (Radioimmunoassay)

This method quantifies the production of TxB₂, a stable metabolite of TxA₂.

-

Sample Collection: Following platelet aggregation studies, the samples are centrifuged to pellet the platelets.

-

Extraction: The supernatant is collected, and TxB₂ is often extracted using a solid-phase extraction column.

-

Radioimmunoassay (RIA):

-

A known amount of radiolabeled TxB₂ (e.g., ¹²⁵I-TxB₂) is mixed with a limited amount of anti-TxB₂ antibody.

-

The extracted sample (containing unlabeled TxB₂) is added to this mixture. The unlabeled TxB₂ competes with the radiolabeled TxB₂ for binding to the antibody.

-

After incubation, the antibody-bound TxB₂ is separated from the free TxB₂.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: A standard curve is generated using known concentrations of unlabeled TxB₂. The concentration of TxB₂ in the samples is determined by comparing their radioactivity to the standard curve.

¹⁴C-Serotonin Release Assay

This assay measures the release of serotonin from platelet-dense granules.

-

Platelet Labeling: PRP is incubated with ¹⁴C-serotonin, which is actively taken up by the platelets and stored in the dense granules.

-

Washing: The platelets are washed to remove any extracellular ¹⁴C-serotonin.

-

Aggregation and Release: The labeled platelets are resuspended and used in an aggregation assay as described above. During aggregation, the contents of the dense granules, including ¹⁴C-serotonin, are released.

-

Separation and Measurement: After the aggregation experiment, the platelets are pelleted by centrifugation. The radioactivity in a sample of the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The amount of ¹⁴C-serotonin released is expressed as a percentage of the total ¹⁴C-serotonin incorporated by the platelets.

Conclusion

This compound demonstrates a clear inhibitory effect on platelet aggregation through its primary mechanism of modulating intracellular calcium mobilization. This action leads to the downstream inhibition of key signaling pathways, including thromboxane A₂ formation and serotonin release. Furthermore, its synergistic interaction with prostacyclin suggests a multi-faceted approach to platelet inhibition. While the dose-dependent nature of these effects is well-established, a notable gap exists in the literature regarding specific IC₅₀ values for agonist-induced platelet aggregation. Further quantitative studies are warranted to fully characterize the dose-response relationships and the synergistic potential of this compound in combination with other antiplatelet agents. This will be crucial for its potential application in the development of novel antithrombotic therapies.

References

An In-Depth Technical Guide to the Chemical Synthesis of Cyclandelate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclandelate, the 3,3,5-trimethylcyclohexyl ester of mandelic acid, is a vasodilator used in the management of various vascular disorders. The molecule possesses two chiral centers: one in the mandelic acid moiety and one at the C1 position of the cyclohexanol ring. Furthermore, the 3,3,5-trimethylcyclohexanol precursor exists as cis and trans diastereomers. This results in a number of possible stereoisomers of this compound, each potentially having distinct physical, chemical, and pharmacological properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound isomers, focusing on stereoselective methodologies, detailed experimental protocols, and characterization data.

Synthetic Pathways

The synthesis of this compound isomers primarily involves two key stages: the preparation of the requisite 3,3,5-trimethylcyclohexanol isomers and their subsequent esterification with mandelic acid. The stereochemistry of the final product is determined by the isomeric purity of the alcohol precursor and the stereochemistry of the mandelic acid used.

Synthesis of 3,3,5-Trimethylcyclohexanol Isomers

The primary precursor for the cyclohexanol moiety is isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), which is readily available commercially. Hydrogenation of isophorone is the key step to obtaining 3,3,5-trimethylcyclohexanol. The ratio of the resulting cis and trans isomers can be influenced by the choice of catalyst and reaction conditions.

A general workflow for the synthesis of 3,3,5-trimethylcyclohexanol isomers is depicted below:

Caption: General workflow for the synthesis of cis- and trans-3,3,5-trimethylcyclohexanol.

Esterification of 3,3,5-Trimethylcyclohexanol with Mandelic Acid

The final step in the synthesis of this compound is the esterification of the prepared 3,3,5-trimethylcyclohexanol isomers with mandelic acid. This can be achieved through various esterification methods, including Fischer esterification, reaction with acyl chlorides or anhydrides, and modern catalytic methods. The use of racemic or enantiomerically pure mandelic acid will result in the formation of diastereomeric or enantiomerically pure products, respectively.

A generalized scheme for the esterification is as follows:

Cyclandelate's Potential in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclandelate, a vasodilator with a history of use in cerebrovascular disorders, presents a subject of renewed interest for its potential applications in the management of cerebral ischemia. This technical guide provides a comprehensive overview of the existing scientific and clinical data on this compound, focusing on its mechanism of action, available quantitative data from clinical studies, and detailed experimental protocols. While modern preclinical data, particularly from animal models of stroke, is notably absent in the publicly available literature, this guide synthesizes the available information to inform future research and development efforts. We explore the established vasodilatory effects mediated by calcium channel antagonism and discuss potential, yet uninvestigated, neuroprotective signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals considering this compound as a candidate for further investigation in the context of ischemic stroke.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The primary therapeutic goals in ischemic stroke are to restore blood flow and to protect brain tissue from irreversible damage. This compound is a vasodilator that has been used for various blood vessel diseases, including cerebral vascular insufficiency.[1][2] Its primary mechanism of action is the relaxation of vascular smooth muscle, leading to increased blood flow.[3] This guide will delve into the technical details of this compound's pharmacology, summarize the clinical evidence, and outline the necessary preclinical investigations required to validate its potential as a modern therapeutic for cerebral ischemia.

Mechanism of Action

This compound's principal mechanism of action is vasodilation, achieved through its effects on vascular smooth muscle cells.[3] This process is primarily mediated by the inhibition of calcium ion influx.[3]

Calcium Channel Antagonism

The contraction of smooth muscle cells is highly dependent on the intracellular concentration of calcium ions (Ca2+). This compound is believed to block voltage-dependent calcium channels on the smooth muscle cell membrane. By inhibiting the entry of Ca2+, this compound reduces the intracellular calcium concentration, leading to the relaxation of the smooth muscle and subsequent vasodilation.

Potential Ancillary Mechanisms

While calcium channel antagonism is the most cited mechanism, other potential effects of this compound may contribute to its therapeutic profile in cerebral ischemia.

-